molecular formula C9H6ClNO2 B1590658 4-Chloro-1H-indole-3-carboxylic acid CAS No. 23872-36-8

4-Chloro-1H-indole-3-carboxylic acid

Cat. No. B1590658
CAS RN: 23872-36-8
M. Wt: 195.6 g/mol
InChI Key: DRKHLIJRUYVIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-1H-indole-3-carboxylic acid” is a chemical compound that is a member of the class of compounds known as auxins . It is a chlorinated analogue of the more common indole-3-acetic acid (IAA) auxin . It is found in the seeds of a variety of plants, particularly legumes such as peas and broad beans .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . A novel series of peptide-heterocycle hybrids consisting of an indole-3-carboxylic acid constituent conjugated with short dipeptide motifs was designed and synthesized by using the solid phase peptide synthesis methodology .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1H-indole-3-carboxylic acid” is represented by the formula: C9H6ClNO2 . The InChI representation of the molecule is: InChI=1S/C9H6ClNO2/c10-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Preparation of Substituted Indole Derivatives

    • Field : Medicinal Chemistry
    • Application : 4-Chloro-1H-indole-3-carboxylic acid is used as a reactant for the preparation of substituted indole derivatives as histamine H3 antagonists, inhibitors of human reticulocyte 15-lipoxygenase-1, and inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes of these preparations are not provided .
  • Plant Growth Regulation

    • Field : Plant Biology
    • Application : The conversion of indole derivatives has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes of these preparations are not provided .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : Indole derivatives are used in the preparation of anticancer agents .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes of these preparations are not provided .
  • Serotonin 5-HT4 Receptor Antagonists

    • Field : Neuropharmacology
    • Application : Indole derivatives are used in the preparation of serotonin 5-HT4 receptor antagonists .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes of these preparations are not provided .
  • Derivatives of Amino Acids and Peptides

    • Field : Biochemistry
    • Application : 4-Chloro-1H-indole-3-carboxylic acid is used in the preparation of derivatives of amino acids and peptides .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes of these preparations are not provided .
  • Serotonin 5-HT6 Antagonists

    • Field : Neuropharmacology
    • Application : Indole derivatives are used in the preparation of serotonin 5-HT6 receptor antagonists .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes of these preparations are not provided .

Future Directions

The future directions of research on “4-Chloro-1H-indole-3-carboxylic acid” could include further exploration of its potential as a plant growth regulator and immune inducer . Additionally, its role in the treatment of various diseases could be investigated .

properties

IUPAC Name

4-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHLIJRUYVIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553667
Record name 4-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indole-3-carboxylic acid

CAS RN

23872-36-8
Record name 4-Chloro-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23872-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-indole-3-carboxylic acid
Reactant of Route 2
4-Chloro-1H-indole-3-carboxylic acid
Reactant of Route 3
4-Chloro-1H-indole-3-carboxylic acid
Reactant of Route 4
4-Chloro-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-1H-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-1H-indole-3-carboxylic acid

Citations

For This Compound
2
Citations
D Zaienne, S Willems, S Schierle… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-sensing transcription factor nuclear receptor related 1 (Nurr1) evolves as an appealing target to treat neurodegenerative diseases. Despite its therapeutic potential observed …
Number of citations: 8 pubs.acs.org
JCC Dallagnol, E Khajehali… - Journal of Medicinal …, 2018 - ACS Publications
Targeting allosteric sites at M 1 muscarinic acetylcholine receptors is a promising strategy for the treatment of Alzheimer’s disease. Positive allosteric modulators not only may potentiate …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.